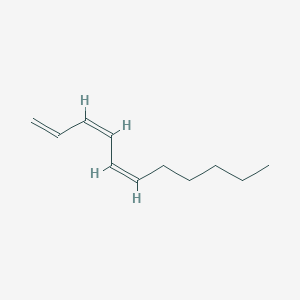

(Z,Z)-Undeca-1,3,5-triene

Beschreibung

(Z,Z)-Undeca-1,3,5-triene (CAS: Not explicitly listed in evidence; structurally related to isomers such as (3E,5Z)-undeca-1,3,5-triene and (3Z,5E)-undeca-1,3,5-triene) is a conjugated triene hydrocarbon with the molecular formula C₁₁H₁₈. It is characterized by three double bonds at positions 1,3,5, with Z (cis) stereochemistry at both the 3,5 and 5,7 positions. This compound is a stereoisomer of other undecatriene variants, and its distinct geometry significantly influences its physicochemical and olfactory properties.

Occurrence and applications are partially inferred from related isomers. For example, (3E,5Z)-undeca-1,3,5-triene is identified as a key odorant in Hersbrucker Spät and Cascade hop varieties, contributing to fruity and pineapple-like notes . Its presence in natural sources is less documented compared to its stereoisomers, which are found in essential oils (e.g., galbanum, mandarin, and angelica root oils) .

Eigenschaften

CAS-Nummer |

19883-26-2 |

|---|---|

Molekularformel |

C11H18 |

Molekulargewicht |

150.26 g/mol |

IUPAC-Name |

(3Z,5Z)-undeca-1,3,5-triene |

InChI |

InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5-,11-9- |

InChI-Schlüssel |

JQQDKNVOSLONRS-CXHWBCNXSA-N |

SMILES |

CCCCCC=CC=CC=C |

Isomerische SMILES |

CCCCC/C=C\C=C/C=C |

Kanonische SMILES |

CCCCCC=CC=CC=C |

Andere CAS-Nummern |

19883-26-2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- (3E,5Z)-undeca-1,3,5-triene is the most olfactorily significant isomer, contributing to fruity and tropical notes in hops and essential oils. Its high flavor dilution (FD) factors in Cascade hops correlate with a dominant blackcurrant-like odor .

- (Z,Z)-undeca-1,3,5-triene lacks fragrance applications due to safety restrictions, highlighting the importance of stereochemistry in regulatory acceptance .

- The (3Z,5E) isomer is less studied in odor contexts but is well-characterized structurally by NIST, with an InChIKey of

JQQDKNVOSLONRS-BABZSUFTSA-N.

Chain Length Variants: Hexa-1,3,5-triene vs. Undeca-1,3,5-triene

Shorter-chain trienes, such as (3Z)-hexa-1,3,5-triene (CAS: 2612-46-6), exhibit distinct properties due to reduced carbon chain length:

| Property | (3Z)-hexa-1,3,5-triene | (Z,Z)-undeca-1,3,5-triene |

|---|---|---|

| Molecular Formula | C₆H₈ | C₁₁H₁₈ |

| Molecular Weight | 80.13 g/mol | 150.26 g/mol |

| Odor Relevance | Limited data | Restricted applications |

| Natural Occurrence | Not specified | Less documented |

Insights :

- Shorter chains like hexatriene are less prevalent in natural odorants but may serve as intermediates in synthetic chemistry.

- The extended conjugation in undecatriene likely enhances stability and odor potency compared to shorter analogs .

Tetracyclic Triterpenoids vs. Linear Trienes

Compounds like 24,25-dinorlupa-1,3,5(10)-triene () are tetracyclic aromatic triterpenoids, structurally distinct from linear undecatriene:

| Feature | 24,25-Dinorlupa-1,3,5(10)-triene | (Z,Z)-undeca-1,3,5-triene |

|---|---|---|

| Structure | Tetracyclic ring system | Linear conjugated triene |

| Molecular Complexity | High (tetracyclic) | Low (linear hydrocarbon) |

| Occurrence | Geological sediments (Carpathian) | Plant-derived oils |

| Role | Biomarker for aromatization | Odorant/Flavorant |

Comparison :

- Tetracyclic triterpenoids are geochemical biomarkers, reflecting diagenetic processes, whereas undecatriene isomers are volatile odorants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.